molecular formula C11H19Br2N5O2 B13832754 L-Prolinamide,d-histidyl-,dihydrobromide

L-Prolinamide,d-histidyl-,dihydrobromide

Cat. No.: B13832754
M. Wt: 413.11 g/mol
InChI Key: VEUXRROWTMGTCK-BPRGXCPLSA-N
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Description

L-Prolinamide,d-histidyl-,dihydrobromide is a chemical compound with the molecular formula C11H17N5O2·2HBr It is a derivative of proline and histidine, two amino acids that play crucial roles in biological systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolinamide,d-histidyl-,dihydrobromide typically involves the coupling of L-prolinamide and D-histidine under specific reaction conditions. The process often requires the use of protecting groups to prevent unwanted side reactions. The final product is obtained by treating the coupled intermediate with hydrobromic acid to form the dihydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

L-Prolinamide,d-histidyl-,dihydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

L-Prolinamide,d-histidyl-,dihydrobromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of L-Prolinamide,d-histidyl-,dihydrobromide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes .

Comparison with Similar Compounds

L-Prolinamide,d-histidyl-,dihydrobromide can be compared with other similar compounds, such as:

  • L-Prolinamide,d-histidyl-,dihydrochloride
  • L-Prolinamide,d-histidyl-,dihydroiodide

These compounds share similar structures but differ in their counterions (chloride, iodide, etc.), which can affect their solubility, stability, and reactivity. This compound is unique due to its specific bromide counterion, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H19Br2N5O2

Molecular Weight

413.11 g/mol

IUPAC Name

(2S)-1-[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide

InChI

InChI=1S/C11H17N5O2.2BrH/c12-8(4-7-5-14-6-15-7)11(18)16-3-1-2-9(16)10(13)17;;/h5-6,8-9H,1-4,12H2,(H2,13,17)(H,14,15);2*1H/t8-,9+;;/m1../s1

InChI Key

VEUXRROWTMGTCK-BPRGXCPLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CN=CN2)N)C(=O)N.Br.Br

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N.Br.Br

Origin of Product

United States

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